Cas no 885669-16-9 (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole)
885669-16-9 structure
Product Name:4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole
CAS-Nr.:885669-16-9
MF:C15H18BNO3
MW:271.119324207306
MDL:MFCD18383302
CID:1928484
PubChem ID:11558104
Update Time:2025-06-09
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxaz ole
- CTK4H5433
- AC1L63DR
- 2-Phenyl-4-(1-adamantyl)-6-dimethylaminomethylphenol
- NSC142598
- 5-(1-Adamantyl)-3-((dimethylamino)methyl)[1,1'-biphenyl]-2-ol
- AG-F-24508
- 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole
- AC1Q7AV1
- 5-(1-Adamantyl)-3-((dimethylamino)methyl)(1,1'-biphenyl)-2-ol
- AR-1G4900
- 2-PHENYL-1,3-OXAZOLE-4-BORONIC ACID, PINACOL ESTER
- CS-0132681
- AKOS027339275
- 885669-16-9
- JKBXNZMOGRXHJP-UHFFFAOYSA-N
- AS-41032
- (2-PHENYLOXAZOL-4-YL)BORONIC ACID PINACOL ESTER
- SCHEMBL2732191
- 2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
- MFCD18383302
- DB-150363
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole
-
- MDL: MFCD18383302
- Inchi: 1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-10-18-13(17-12)11-8-6-5-7-9-11/h5-10H,1-4H3
- InChI-Schlüssel: JKBXNZMOGRXHJP-UHFFFAOYSA-N
- Lächelt: O1B(C2=COC(C3C=CC=CC=3)=N2)OC(C)(C)C1(C)C
Berechnete Eigenschaften
- Genaue Masse: 271.1379736Da
- Monoisotopenmasse: 271.1379736Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 5
- Komplexität: 339
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 44.5Ų
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111862-1g |
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
885669-16-9 | 95+% | 1g |
$1336 | 2021-08-06 | |
| Apollo Scientific | OR300007-250mg |
2-Phenyl-1,3-oxazole-4-boronic acid, pinacol ester |
885669-16-9 | 95% | 250mg |
£500.00 | 2025-02-19 | |
| Chemenu | CM111862-1g |
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
885669-16-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | T187395-25mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole |
885669-16-9 | 25mg |
$ 140.00 | 2022-06-03 | ||
| TRC | T187395-50mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole |
885669-16-9 | 50mg |
$ 235.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1203321-250mg |
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
885669-16-9 | 97% | 250mg |
¥5457.00 | 2024-04-27 | |
| abcr | AB445566-500mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole, min. 95%; . |
885669-16-9 | 500mg |
€900.00 | 2025-02-15 | ||
| A2B Chem LLC | AI59315-50mg |
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole |
885669-16-9 | 95% | 50mg |
$352.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1001023-1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole |
885669-16-9 | 95% | 1g |
$1700 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1001023-1g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole |
885669-16-9 | 95% | 1g |
$1700 | 2025-02-24 |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-phenyloxazole Verwandte Literatur
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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